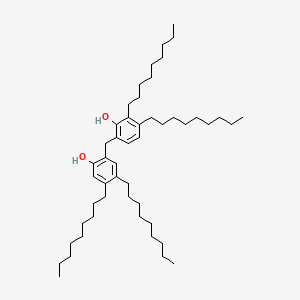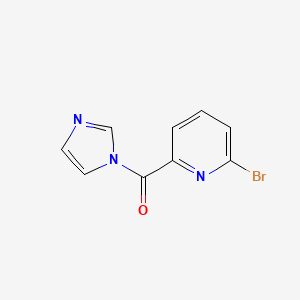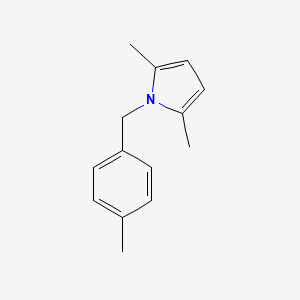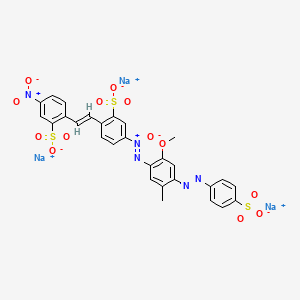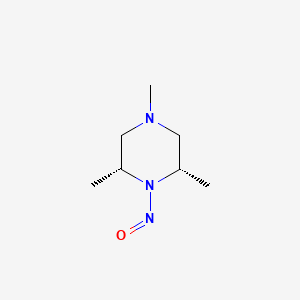
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O It is a derivative of piperazine, characterized by the presence of three methyl groups and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine typically involves the nitrosation of 2,4,6-trimethylpiperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid. The reaction is typically conducted at low temperatures to prevent decomposition and to ensure the selective formation of the nitroso derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitrosation reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpiperazine: Lacks the nitroso group but shares the same piperazine core structure.
2,4,6-Trimethyl-1-nitrosopiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
2,6-Dimethylpiperazine: Similar structure but with fewer methyl groups.
Uniqueness
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is unique due to the presence of both the nitroso group and three methyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific stereochemistry also contributes to its unique properties and interactions with molecular targets.
Properties
CAS No. |
74022-96-1 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S,6R)-2,4,6-trimethyl-1-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
AUNRQGMBZOEZRO-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1N=O)C)C |
Canonical SMILES |
CC1CN(CC(N1N=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



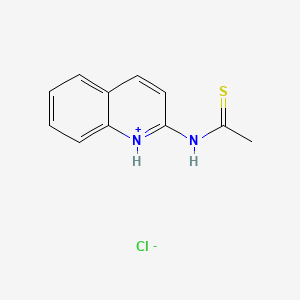
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
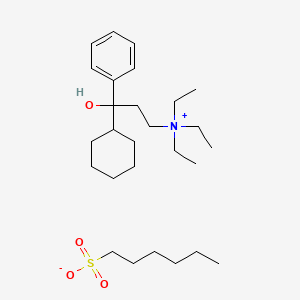

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)
